
2,5-dichloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders. It acts as a selective inhibitor of phosphodiesterase 4D (PDE4D), which is an enzyme that degrades cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, TAK-915 increases the levels of cAMP in the brain, which in turn enhances the activity of neurotransmitters that are involved in learning and memory.
Aplicaciones Científicas De Investigación
Intermolecular Interactions in Antipyrine-like Derivatives
- Research has been conducted on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of new antipyrine derivatives, including compounds structurally related to 2,5-dichloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide. These studies provide insights into the molecular interactions, hydrogen bonds, and π-interactions of these compounds, which are crucial for understanding their properties and potential applications (Saeed et al., 2020).
Synthesis and Biological Evaluation of Benzothiazole Derivatives
- A derivative structurally similar to 2,5-dichloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide has been synthesized and evaluated for its potent antitumor properties. This research highlights the potential of such compounds in the development of new cancer therapies (Yoshida et al., 2005).
Synthesis and Antimicrobial Screening of Novel Derivatives
- A series of novel derivatives, including compounds similar to 2,5-dichloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide, have been synthesized and screened for their antimicrobial properties. These compounds offer potential for the development of new antibacterial and antifungal agents (Idrees et al., 2020).
Benzamide-Based Antiviral Agents
- Research on benzamide-based compounds, akin to 2,5-dichloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide, has led to the development of novel antiviral agents. These compounds have shown significant activity against avian influenza virus, demonstrating their potential in treating viral infections (Hebishy et al., 2020).
Synthesis of Pyrazoline and Pyrazole Derivatives
- The synthesis of various pyrazoline and pyrazole derivatives, related to 2,5-dichloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide, has been explored. These derivatives exhibit potential in various applications, including as antianaphylactic agents and in nonlinear optical materials (Hassan, 2013).
Crystal Structure in Glucocorticoid Receptor Binding
- The crystal structure of a compound similar to 2,5-dichloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide has been analyzed in the glucocorticoid receptor ligand-binding domain. Such studies are crucial for the development of non-steroidal agonists for therapeutic applications (Madauss et al., 2008).
Mecanismo De Acción
Target of Action
The primary targets of 2,5-dichloro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide are currently unknown. This compound is a derivative of benzamide , which are known to have various applications in the pharmaceutical industry . .
Mode of Action
As a benzamide derivative, it may share some of the interactions that other benzamides have with their targets . .
Biochemical Pathways
Benzamides are known to be involved in a variety of biological activities , but the specific pathways influenced by this compound remain to be elucidated.
Propiedades
IUPAC Name |
2,5-dichloro-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c16-10-1-2-14(17)13(7-10)15(21)19-11-8-18-20(9-11)12-3-5-22-6-4-12/h1-2,7-9,12H,3-6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEIEKKQOUWZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


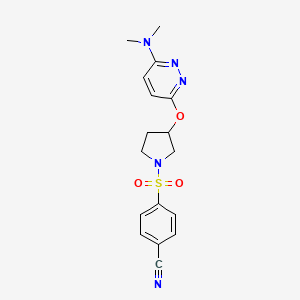
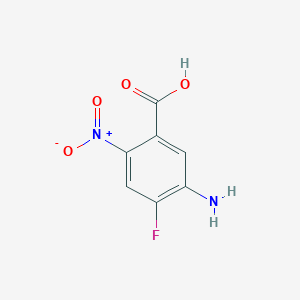
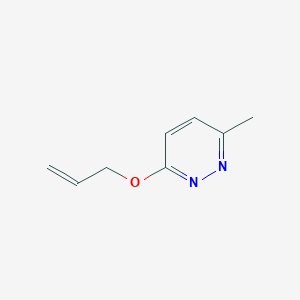
![(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2960759.png)
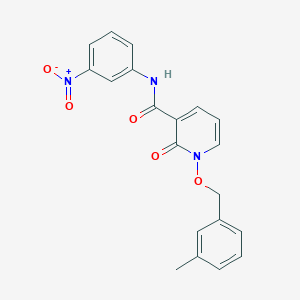
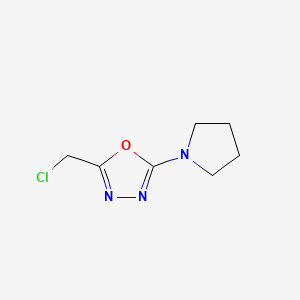

![N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine](/img/structure/B2960768.png)
![2-Chloro-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]acetamide](/img/structure/B2960770.png)
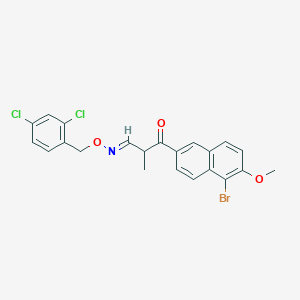
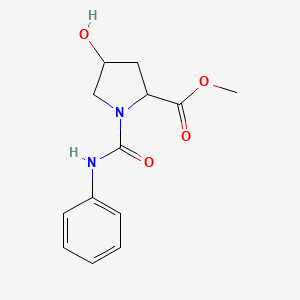

![3-(Tert-butyl)-2-(4-nitrophenyl)-6-nitroindeno[3,2-C]pyrazol-4-one](/img/structure/B2960776.png)